molecular formula C12H19NO2 B2498820 n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide CAS No. 2224519-56-4

n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide

Cat. No.: B2498820
CAS No.: 2224519-56-4
M. Wt: 209.289
InChI Key: FSBIXIMPBAJSBI-UHFFFAOYSA-N
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Description

N-{7,7-Dimethyl-6-oxaspiro[34]octan-2-yl}prop-2-enamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide typically involves the reaction of 7,7-dimethyl-6-oxaspiro[3.4]octan-2-one with appropriate reagents to introduce the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one
  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Uniqueness

N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide is unique due to its specific spirocyclic structure and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

N-(7,7-dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-10(14)13-9-5-12(6-9)7-11(2,3)15-8-12/h4,9H,1,5-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBIXIMPBAJSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C2)NC(=O)C=C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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